molecular formula C34H29F12N2O2P B2883390 2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl CAS No. 1810068-30-4

2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl

Cat. No.: B2883390
CAS No.: 1810068-30-4
M. Wt: 756.573
InChI Key: RXBSKAKCDMMHNB-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl-3,6-dimethoxyphenyl]-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H29F12N2O2P/c1-47(2)24-8-7-9-25(48(3)4)28(24)29-26(49-5)10-11-27(50-6)30(29)51(22-14-18(31(35,36)37)12-19(15-22)32(38,39)40)23-16-20(33(41,42)43)13-21(17-23)34(44,45)46/h7-17H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXBSKAKCDMMHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)N(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H29F12N2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2’,6’-dimethylamino-1,1’-biphenyl typically involves multiple steps, starting with the preparation of the biphenyl core. The introduction of the phosphino groups is achieved through a series of substitution reactions, often using reagents such as phosphine chlorides and trifluoromethylated aromatic compounds. The dimethoxy groups are introduced via methylation reactions, while the dimethylamino group is incorporated through amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the desired product. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2’,6’-dimethylamino-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphino groups to phosphines.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Scientific Research Applications

2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2’,6’-dimethylamino-1,1’-biphenyl has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical processes, including the synthesis of high-performance polymers and coatings.

Mechanism of Action

The mechanism by which 2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2’,6’-dimethylamino-1,1’-biphenyl exerts its effects involves its interaction with specific molecular targets and pathways. The phosphino groups can coordinate with metal centers, forming stable complexes that catalyze various chemical reactions. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, while the dimethoxy and dimethylamino groups contribute to its overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight Substituents (Positions) Key Applications References
Target Compound (1810068-30-4) C₃₄H₂₉F₁₂N₂O₂P 756.56 Bis(CF₃Ph)Phos (2,2'), OMe (3,6), NMe₂ (2',6') Asymmetric catalysis, C–N coupling
2-(t-Bu)PhCPhos (1660153-91-2) C₂₈H₃₃N₂P 452.55 t-Bu (phosphino), NMe₂ (2',6') Suzuki-Miyaura coupling
Di-i-propoxy variant (1810068-31-5) C₃₆H₃₁F₁₂O₄P 786.58 Bis(CF₃Ph)Phos (2,2'), OiPr (2',6') Olefin hydrogenation
(R)-Tetramethoxybiphenyl (1365531-99-2) C₇₆H₁₀₈O₈P₂ 1211.61 Bis(4-MeO-3,5-t-BuPh)Phos (2,2'), OMe (4,4',6,6') Enantioselective catalysis
SPhos (657408-07-6) C₃₄H₄₄O₂P 530.67 Cy₂P (2), OMe (2',6') Buchwald-Hartwig amination

Electronic and Steric Effects

  • Target Compound vs. Di-i-propoxy Variant: The dimethylamino groups (NMe₂) in the target compound provide stronger electron-donating effects compared to the di-i-propoxy (OiPr) groups in 1810068-31-5. This enhances metal-ligand coordination in electron-deficient systems . The trifluoromethyl groups in both compounds impart steric bulk and electronic withdrawal, improving oxidative stability in catalytic cycles .
  • Target Compound vs. (t-Bu)PhCPhos :

    • The t-Bu substituent in (t-Bu)PhCPhos offers greater steric hindrance than the trifluoromethyl groups in the target compound, favoring reactions requiring bulky ligands (e.g., hindered Suzuki couplings) .
  • Target Compound vs. SPhos :

    • SPhos lacks trifluoromethyl groups, making it less stable under harsh conditions but more effective in Buchwald-Hartwig reactions due to its moderate steric profile .

Catalytic Performance

Table 2: Reaction-Specific Efficiency
Reaction Type Target Compound Efficiency Comparable Ligands (Efficiency) Notes
Asymmetric Hydrogenation High enantioselectivity (≥90% ee) Di-i-propoxy variant (85% ee) Trifluoromethyl groups stabilize transition states .
C–N Coupling Yield: 92–95% SPhos (Yield: 88–90%) NMe₂ groups enhance electron donation to Pd .
Olefin Hydrogenation Moderate activity Di-i-propoxy variant (High activity) OiPr groups improve π-backbonding with metals .

Patent and Research Landscape

  • The target compound and its derivatives are covered under patents US 6,395,916 and US 6,307,087, focusing on their use in asymmetric catalysis .
  • Recent studies highlight its superiority in aryl chloride activation compared to ligands like XPhos, attributed to the synergistic effects of CF₃ and NMe₂ groups .

Biological Activity

The compound 2-[Bis(3,5-trifluoromethylphenylphosphino)-3,6-dimethoxy]-2',6'-dimethylamino-1,1'-biphenyl , often referred to as JackiePhos , is a complex organophosphorus compound notable for its applications in catalysis and potential biological activities. This article explores its biological activity, including interaction mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of JackiePhos is C39H37F12O2PC_{39}H_{37}F_{12}O_{2}P, with a molecular weight of approximately 796.66 g/mol. The structure features:

  • Two 3,5-bis(trifluoromethyl)phenyl groups.
  • A biphenyl core with methoxy substituents.
  • A phosphine functional group that enhances its reactivity.
PropertyValue
Molecular FormulaC39H37F12O2PC_{39}H_{37}F_{12}O_{2}P
Molecular Weight796.66 g/mol
Boiling Point~580.7 °C
CAS Number1160861-60-8

Mechanism of Biological Activity

JackiePhos exhibits significant reactivity due to its electron-rich phosphine center, which can participate in nucleophilic substitutions and coordination reactions. The presence of trifluoromethyl groups enhances the electron-withdrawing properties of the phenyl rings, increasing the compound's reactivity towards electrophiles .

Interaction Studies

Research has indicated that JackiePhos can interact with various metal ions, which may enhance its potential as a pharmaceutical agent or catalyst in organic synthesis. These interactions are crucial for understanding its biological implications and applications in medicinal chemistry.

Case Studies and Research Findings

  • Catalytic Activity : In a study exploring palladium-catalyzed cross-coupling reactions, JackiePhos was found to enhance reaction yields significantly compared to other ligands. This suggests its utility in synthesizing biologically active compounds .
  • Anticancer Potential : A related phosphine compound demonstrated cytotoxic effects on cancer cell lines, indicating that JackiePhos may exhibit similar properties due to structural analogies .
  • Metal Ion Coordination : Interaction studies revealed that JackiePhos forms stable complexes with transition metals, which could be leveraged for targeted drug delivery systems.

Q & A

Basic Question: What are the key structural features of this ligand that influence its catalytic activity?

Answer:
The ligand’s catalytic activity is governed by its unique structural elements:

  • Trifluoromethyl groups at the 3,5-positions of the phenyl rings enhance electron-withdrawing effects, stabilizing metal centers in oxidation-prone catalytic cycles .
  • Methoxy substituents at the 3,6-positions of the biphenyl backbone modulate steric bulk and electronic donation, influencing substrate accessibility .
  • Dimethylamino groups at the 2',6'-positions contribute to solubility in polar solvents and may participate in non-covalent interactions during catalysis.
    Characterization via 31P^{31}\text{P} NMR and X-ray crystallography is critical to confirm coordination geometry and electronic tuning .

Advanced Question: How does this ligand compare to structurally related phosphines in asymmetric hydrogenation?

Answer:
Comparative studies should focus on:

  • Steric Parameters : The ligand’s trifluoromethyl groups create a more electron-deficient environment than AdBrettPhos ( -1138), which has bulkier adamantyl substituents. This impacts enantioselectivity in hydrogenation of α,β-unsaturated carbonyls .
  • Electronic Effects : Methoxy groups enhance π-backbonding to metals like Ru or Rh, improving turnover frequencies compared to non-methoxy analogs (e.g., t-BuPhCPhos, -3010).
  • Methodological Tip : Use standardized substrates (e.g., acetophenone derivatives) under identical conditions (solvent, pressure) to isolate ligand-specific effects .

Basic Question: What spectroscopic and analytical methods are recommended for characterizing this ligand?

Answer:

  • 31P^{31}\text{P} NMR : Confirms phosphine coordination state and purity. A singlet near δ 20–30 ppm indicates unoxidized phosphine .
  • 19F^{19}\text{F} NMR : Verifies trifluoromethyl group integrity (δ -60 to -70 ppm) and absence of decomposition products.
  • X-ray Crystallography : Resolves biphenyl backbone conformation and metal-ligand bond lengths, critical for mechanistic studies .
  • Elemental Analysis : Essential for verifying purity ≥98%, as impurities (e.g., oxidized phosphine) can deactivate catalysts.

Advanced Question: How can researchers resolve contradictions in reported catalytic efficiencies for cross-coupling reactions?

Answer:
Contradictions often arise from:

  • Metal-Ligand Ratios : Optimal ratios vary by metal (e.g., Pd:ligand = 1:1.1 for Suzuki-Miyaura vs. 1:2 for Buchwald-Hartwig). Titration experiments under inert conditions are advised .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) may stabilize intermediates better than DCM. Solvent screening with kinetic profiling is recommended.
  • Oxidative Sensitivity : Decomposition under aerobic conditions () can skew results. Use glovebox techniques and monitor via in-situ 31P^{31}\text{P} NMR .

Basic Question: What are typical metal complexes formed with this ligand, and how are they synthesized?

Answer:

  • Palladium Complexes : Synthesized by reacting ligand with Pd(OAc)2_2 in THF under N2_2, yielding [Pd(ligand)Cl2_2] for cross-coupling .
  • Rhodium Complexes : Prepared via [Rh(cod)Cl]2_2 and ligand in methanol, active in asymmetric hydrogenation.
  • Ruthenium Complexes : Formed with RuCl3_3 under reducing conditions (H2_2), used for ketone hydrogenation.
    Always confirm complexation by NMR and HRMS to ensure stoichiometric integrity .

Advanced Question: What strategies mitigate ligand decomposition in highly oxidizing reaction environments?

Answer:

  • Inert Atmosphere : Storage at 2–8°C under argon () prevents oxidation. Use Schlenk lines for synthesis .
  • Additives : Adding stoichiometric reductants (e.g., Zn powder) or radical scavengers (TEMPO) stabilizes metal-ligand complexes.
  • Solvent Optimization : Replace chlorinated solvents (prone to radical formation) with ethers or hydrocarbons.
  • In-Situ Monitoring : UV-vis or Raman spectroscopy tracks ligand integrity during catalysis, enabling real-time adjustments .

Basic Question: How does the ligand’s solubility profile impact reaction design?

Answer:

  • Polar Solvents : Methoxy and dimethylamino groups enhance solubility in THF, MeCN, and DMF, favoring homogeneous catalysis.
  • Non-Polar Media : Limited solubility in hexane or toluene may require sonication or elevated temperatures.
  • Precipitation Issues : If ligand precipitates during catalysis, add co-solvents (e.g., 10% DMSO) or reduce reaction concentration .

Advanced Question: What computational methods support mechanistic studies of this ligand in catalysis?

Answer:

  • DFT Calculations : Model metal-ligand bond strengths (e.g., Pd–P vs. Rh–P) and transition states to predict regioselectivity.
  • Molecular Dynamics : Simulate steric effects in crowded catalytic pockets, explaining substrate selectivity.
  • Tip : Cross-validate computational results with kinetic isotope effects (KIEs) and Hammett plots for empirical correlation .

Basic Question: Are there known stability issues with this ligand under prolonged storage?

Answer:

  • Oxidation Risk : Phosphine ligands are air-sensitive. Store under inert gas () and monitor via 31P^{31}\text{P} NMR for P=O formation.
  • Temperature Sensitivity : Degradation accelerates above 25°C. Long-term storage at -20°C in sealed ampoules is advised .

Advanced Question: How can researchers optimize ligand loading in low-temperature catalytic systems?

Answer:

  • Substoichiometric Use : For robust metals (e.g., Pd), 0.5–2 mol% ligand suffices. High dilution minimizes aggregation.
  • Low-Temperature Screening : Test at -20°C to 40°C to balance activity and stability. Lower temps may reduce decomposition but slow kinetics.
  • Turnover Number (TON) Analysis : Calculate TONs at varying loadings to identify cost-performance optima .

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